Sodium benzoate, analytical standard

HPLC assay purity comparison pharmaceutical quality control

Select this ISO 17034 & ISO/IEC 17025 Certified Reference Material (CRM) for defensible quantitative analysis. Unlike food- or technical-grade material, this analytical standard provides a batch-specific purity value (e.g., 99.69% by HPLC) with documented uncertainty and multi-traceability to USP, Ph.Eur., and BP primary standards. Its free water solubility (~628 g/L) enables direct aqueous workflow—critical for HPLC assay (USP-NF), preservative challenge tests (ISO 11930), and non-aqueous titration standardization. Eliminate systematic bias: use the exact reference standard required for regulatory submissions.

Molecular Formula C7H6NaO2
Molecular Weight 145.11 g/mol
CAS No. 532-32-1
Cat. No. B044007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium benzoate, analytical standard
CAS532-32-1
SynonymsAntimol;  Benzoate of Soda;  E 211;  E 221;  E 221 (nucleating agent);  Fuminaru;  Purox S;  Sobenate
Molecular FormulaC7H6NaO2
Molecular Weight145.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)O.[Na]
InChIInChI=1S/C7H6O2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);
InChIKeyUJTIFEVFUCJMKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1000 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water, sparingly soluble in ethanol
In water, 556 g/L (temperature and pH not reported)
1 g dissolves in 1.8 mL water, 1.4 mL boiling water, about 75 mL alcohol, 50 mL mixture of 47.5 mL alcohol and 3.7 mL water
Solubility in water, g/100ml at 20Â °C: 63

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Benzoate Analytical Standard (CAS 532-32-1) — What It Is and How It Differs from Reagent-Grade or Technical-Grade Material


Sodium benzoate (CAS 532-32-1, C₇H₅NaO₂, MW 144.10) is the sodium salt of benzoic acid, supplied as a white, crystalline, slightly hygroscopic powder . In its analytical standard or pharmaceutical secondary standard grade, the material is certified as a Certified Reference Material (CRM) produced under ISO 17034 and ISO/IEC 17025, with multi-traceability to USP, Ph.Eur., and BP primary pharmacopeial standards . This distinguishes it sharply from technical- or food-grade sodium benzoate, which may carry only a manufacturer's own quality declaration without metrological traceability or comprehensive impurity profiling. The compound is freely soluble in water (~62.8 g/100 mL at 15 °C), a critical practical advantage over the parent acid, benzoic acid (solubility ~0.34 g/100 mL at 25 °C), enabling direct aqueous-based analytical workflows [1].

Why Technical-Grade or Food-Grade Sodium Benzoate Cannot Substitute for the Analytical Standard in Regulated or Quantitative Workflows


In-class compounds such as food-grade sodium benzoate (E211), technical-grade material, or even high-purity benzoic acid cannot be freely interchanged with an analytical standard because the critical differentiator is not chemical identity but metrological fitness-for-purpose. A pharmacopeial or ISO 17034-certified analytical standard carries a defined, batch-specific purity value (e.g., 99.69% by HPLC, 99.74% by titration ) with documented uncertainty and traceability to a primary reference. In contrast, food-grade material may meet only a minimum purity threshold (often ≥98–99% by a single, less stringent method) and lacks comprehensive impurity profiling — parameters such as loss on drying, halogenated compounds (ionized chlorine <200 ppm, total chlorine <300 ppm), and alkalinity are either unspecified or controlled to more permissive limits [1]. Without a certified purity value and validated homogeneity, any quantitative method (HPLC assay, GC calibration, titration standardization) that relies on the sodium benzoate as a calibrant or system-suitability reference becomes non-defensible under regulatory scrutiny. The difference manifests as a quantifiable bias in analytical results — an error that propagates through batch-release decisions, stability studies, and regulatory submissions [2].

Head-to-Head Quantitative Evidence for Sodium Benzoate Analytical Standard Selection


HPLC Purity: Analytical Standard vs. Technical/Food Grade — A 0.475–0.875 Percentage Point Gap

A direct comparative study of medicinal-grade versus non-medicinal-grade sodium benzoate by HPLC-UV demonstrated that the medicinal (analytical) grade consistently achieved average purity between 99.875% and 99.900%, whereas the non-medicinal grade averaged 99.400%, a quantified difference of approximately 0.475–0.5 percentage points [1]. This difference, though seemingly small in absolute terms, translates into a 5- to 10-fold higher effective impurity burden in the lower grade — directly affecting the accuracy of HPLC calibration curves built from the material. An independent product-specific certificate of analysis for a USP-NF/Ph.Eur-grade lot confirmed an HPLC assay result of 99.69% (anhydrous basis) and a titration assay of 99.74% (dried substance), both well within the pharmacopeial specification of 99.0%–101.0% [2]. Technical-grade sodium benzoate specification sheets list a typical minimum assay of only 98.00%, with loss on drying up to 2.0% and without the low-level impurity controls (e.g., halogenated compounds, arsenic, heavy metals) mandated for analytical standards [3].

HPLC assay purity comparison pharmaceutical quality control

Antimicrobial Efficacy: Sodium Benzoate vs. Potassium Sorbate — Quantified Potency Gap Against Alternaria alternata at 2,000 ppm

In a 2025 head-to-head study against Alternaria alternata (citrus pathogen), sodium benzoate at 2,000 ppm suppressed in-vitro fungal growth by 67%, compared with 71% for potassium sorbate — a 4 percentage-point difference [1]. Both salts exhibited an IC₅₀ of 3 ppm in the same assay. At the curative-treatment level (2% w/v on inoculated orange fruit), sodium benzoate achieved an 80% reduction in disease severity, while potassium sorbate reached 100%; at 4% w/v preventive treatment, both salts reduced disease symptoms by up to 100%, performing comparably to the commercial fungicide imazalil [1]. In an earlier comparative study on Vibrio parahaemolyticus at pH 6.7, the minimum inhibitory concentration (MIC) was 300 µg/mL for sodium benzoate versus 30 µg/mL for potassium sorbate, a 10-fold difference [2]. Against food spoilage fungi (Aspergillus sp.) and bacteria (Bacillus cereus), sodium benzoate inhibited growth at 400 mg/L, while potassium sorbate was effective against all tested microorganisms at 100 mg/L [3].

antimicrobial efficacy food preservation antifungal activity

Aqueous Solubility: Sodium Benzoate vs. Benzoic Acid — A ~185‑Fold Difference Enabling Direct Aqueous Calibration

Sodium benzoate exhibits an aqueous solubility of 62.87 g/100 mL at 30 °C (approximately 628 g/L), compared with benzoic acid, which has a solubility of only 0.34 g/100 mL at 25 °C [1][2]. This represents an approximately 185‑fold solubility advantage, eliminating the need for organic co-solvents when preparing calibrant stock solutions for HPLC or UV-Vis spectrophotometry. The Merck Millipore analytical specification confirms a practical solubility of 556 g/L in water . This property is not merely a physical convenience; it directly affects the accuracy of gravimetric and volumetric standard preparation. Benzoic acid requires approximately 75 mL of alcohol to dissolve 1 g, introducing co-solvent effects on chromatographic retention times and detector response that must be accounted for or matched in the sample matrix — a source of systematic error absent when using sodium benzoate [1].

solubility comparison sample preparation analytical method development

Multi-Pharmacopeial Traceability and Impurity Profiling: Analytical Standard vs. Single-Pharmacopeia or Non-Pharmacopeial Material

A USP-NF/Ph.Eur-compliant analytical standard lot (Actylis 92540SG500) simultaneously meets the specifications of both USP-NF and Ph.Eur with multi-parameter testing: loss on drying 0.7% (Ph.Eur limit: NMT 2.0%), water 0.7% (USP-NF limit: NMT 1.5%), ionized chlorine <200 ppm (Ph.Eur limit: NMT 200 ppm), total chlorine <300 ppm (NMT 300 ppm), and alkalinity requiring only 0.04 mL of 0.1 M NaOH (limit: NMT 0.2 mL) . Certified Reference Materials (CRMs) from Sigma-Aldrich (PHR1231) are traceable to USP primary standards (1055002, 1613564), produced under ISO 17034 and ISO/IEC 17025 . In contrast, food-grade material certified only to BP may lack the USP water-determination method (Method I 〈921〉, NMT 1.5% [1]) or the full halogenated-compound profile. Even among pharmacopeial grades, a single-compendium material (e.g., BP-only) lacks the orthogonal identity confirmation by IR and chromatographic retention time matching required under USP-NF .

pharmacopeial compliance impurity profiling traceability

Procurement-Driven Application Scenarios for Sodium Benzoate Analytical Standards (CAS 532-32-1)


Pharmaceutical QC Release Testing: HPLC System Suitability and Calibration per USP 〈621〉

For laboratories performing sodium benzoate assay in raw materials or finished drug products according to the USP-NF monograph (HPLC-UV at 230 nm, C18 column, pH 2.5 phosphate buffer:acetonitrile 70:30), the analytical standard with a certified purity of 99.69% (anhydrous basis) and system suitability requirements of resolution NLT 3.0 between benzoic acid and salicylic acid, RSD NMT 0.5%, and tailing factor NMT 2.0, is unambiguous . Substituting a non-certified or technical-grade material whose purity is unqualified under these exact conditions would violate the monograph and invalidate the assay for regulatory purposes. The low water content (0.7%, well below the USP limit of 1.5%) ensures that the mass of standard weighed is directly representative of the active moiety without requiring additional water correction that would add uncertainty [1].

Food and Beverage Preservative Quantitative Analysis: HPLC-UV Determination in Soft Drinks and Sauces

When quantifying sodium benzoate in acidic food matrices (soft drinks, soy sauce, ketchup, fruit juices) by HPLC methods that rely on external standard calibration, the use of a CRM traceable to NIST or an NMI (via ISO 17034 production) provides documented measurement uncertainty . The demonstrated 67% antifungal inhibition at 2,000 ppm against Alternaria alternata and MIC of 400 mg/L against B. cereus and Aspergillus sp. [2][3] establish the potency baseline for method validation — the analytical standard serves as the reference point against which routine preservative batch concentrations are measured, ensuring that labeled levels (e.g., 350 ppm in mandarin syrup for 180-day storage stability [4]) are quantitatively verifiable.

Cosmetics and Personal-Care Preservative Efficacy Testing: Challenge Test Reference Material

In cosmetic preservative efficacy testing (challenge tests per ISO 11930 or USP 〈51〉), sodium benzoate analytical standard is used to prepare reference solutions of known exact concentration against which the preservative system's antimicrobial activity is benchmarked. The freely water-soluble nature (556–628 g/L ) enables preparation of aqueous stock solutions without organic solvents that could confound microbial viability assays. The quantified MIC value of 300 µg/mL against V. parahaemolyticus [5] provides a validated point of reference for designing challenge-test inoculum levels and interpreting preservative kill-rate data in formulations with pH optimized below 4.5.

Non-Aqueous Titration Standardization: Perchloric Acid Titrant Standardization in Glacial Acetic Acid

For laboratories that employ sodium benzoate as a working standard for non-aqueous titration with 0.1 N perchloric acid in glacial acetic acid (using crystal violet or 1-naphtholbenzein indicator), the analytical standard's assay by titration (99.74% on dried substance ) is directly relevant. The batch-specific purity value eliminates the need for in-house primary standardization against potassium hydrogen phthalate for each use, reducing analyst time and the associated uncertainty of multi-step standardization chains. The low loss-on-drying (0.7%) means the material can be used as-weighed with minimal bias from adsorbed moisture, unlike technical-grade material where unspecified moisture content could introduce a systematic low bias in the calculated titrant normality.

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